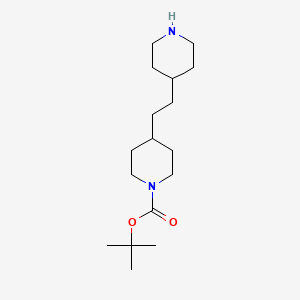

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate

CAS No.: 775288-40-9

Cat. No.: VC8294422

Molecular Formula: C17H32N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 775288-40-9 |

|---|---|

| Molecular Formula | C17H32N2O2 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | tert-butyl 4-(2-piperidin-4-ylethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)5-4-14-6-10-18-11-7-14/h14-15,18H,4-13H2,1-3H3 |

| Standard InChI Key | PHIKYAZZSFUWIW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2 |

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperidine-1-carboxylate, reflects its bicarbocyclic architecture. The molecular formula is C₁₇H₃₂N₂O₂, with a molecular weight of 296.45 g/mol (calculated by adjusting the analogous structure from PubChem CID 49761197 ). The Boc group at the 1-position of the piperidine ring enhances stability during synthetic manipulations, while the ethyl-piperidine side chain introduces conformational flexibility, enabling interactions with biological targets.

Stereochemical Considerations

Synthetic Pathways and Methodologies

Key Synthetic Strategies

The synthesis of tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate can be extrapolated from methods used for analogous piperidine derivatives. A two-step approach is commonly employed:

-

Coupling of Piperidine Precursors:

A piperidin-4-yl ethyl intermediate is synthesized via alkylation of piperidine-4-carboxaldehyde with ethylene glycol followed by reduction. This step mirrors the coupling of resorcinol with azacycloalkanones described in patent US9650337B2 , where polar solvents (e.g., methanol) and bases (e.g., NaOH) facilitate nucleophilic addition. -

Boc Protection:

The free amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures stability during subsequent reactions, a strategy validated in the synthesis of tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate .

Hydrogenation and Deprotection

Post-coupling, hydrogenation under palladium catalysis (3–7 bar H₂, Pd/C) removes benzyl or other protecting groups, as demonstrated in the synthesis of 4-piperidin-4-yl-benzene-1,3-diol . For the target compound, this step may reduce any unsaturated intermediates while preserving the Boc group.

Physicochemical Characterization

Predicted Properties

The Boc group confers moderate lipophilicity (LogP ~2.8), enhancing membrane permeability, while the piperidine moiety ensures water solubility at acidic pH due to protonation of the amine .

Applications in Pharmaceutical Research

Role in PROTACs and Kinase Inhibitors

Piperidine derivatives are pivotal in designing proteolysis-targeting chimeras (PROTACs), where their rigid yet flexible structures mediate interactions between E3 ligases and target proteins. The ethyl-piperidine side chain in this compound may serve as a linker, optimizing ternary complex formation . Additionally, its structural similarity to FAK (focal adhesion kinase) inhibitors suggests potential antitumor applications, though direct biological data remain unexplored.

Neurological Drug Development

The compound’s ability to cross the blood-brain barrier (predicted by its LogP and topological polar surface area [TPSA] of 45 Ų) positions it as a candidate for central nervous system (CNS) therapeutics. Piperidine scaffolds are prevalent in serotonin and dopamine receptor modulators, hinting at applications in treating schizophrenia or Parkinson’s disease .

Research Findings and Future Directions

Case Study: Analogous Piperidine Derivatives

A patent detailing the synthesis of 4-piperidin-4-yl-benzene-1,3-diol highlights the utility of hydrogenation and acid-mediated deprotection in generating pharmacologically active amines . Applying these methods to tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate could streamline the production of secondary amines for drug candidates.

Unexplored Opportunities

Future studies should explore:

-

Structure-Activity Relationships (SAR): Modifying the ethyl linker length or introducing halogen substituents to enhance target affinity.

-

Biological Screening: Evaluating inhibitory activity against kinases (e.g., CDK4/6) or neurotransmitter transporters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume